N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide
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Overview
Description
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is a compound that features a trifluoromethyl group, a benzimidazole ring, and a pyridine carboxamide moiety. The trifluoromethyl group is known for its significant impact on the pharmacological properties of compounds, making them more lipophilic and metabolically stable . This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with a suitable benzimidazole derivative. One common method includes the use of trifluoromethylated benzimidazole, which is reacted with 2-chloropyridine-5-carboxamide under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine carboxamide moiety may further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-3-carboxamide
- N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide
- N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]pyridine-2-carboxamide
Uniqueness
N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide is unique due to the specific positioning of the trifluoromethyl group and the carboxamide moiety, which can significantly influence its biological activity and chemical reactivity. The combination of these functional groups provides a distinct profile that can be leveraged for targeted applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C14H9F3N4O |
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Molecular Weight |
306.24 g/mol |
IUPAC Name |
N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H9F3N4O/c15-14(16,17)13-20-9-5-4-8(7-11(9)21-13)19-12(22)10-3-1-2-6-18-10/h1-7H,(H,19,22)(H,20,21) |
InChI Key |
BLNAZABXJLUTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F |
Origin of Product |
United States |
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